

An In-depth Technical Guide to the Basic Reactivity of Allyldiphenylphosphine Oxide

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Compound of Interest

Compound Name: Allyldiphenylphosphine oxide

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Abstract

Allyldiphenylphosphine oxide is a versatile reagent in organic synthesis, exhibiting reactivity at both its allyl moiety and the phosphine oxide group. This guide provides a comprehensive overview of its fundamental chemical behavior, including synthesis, physical properties, and a detailed exploration of its participation in various organic transformations. Key reactions such as electrophilic additions to the double bond, reductions, and reactions involving the phosphine oxide group are discussed. Furthermore, its role as a radical allylating agent and its utility in palladium-catalyzed reactions are highlighted. This document aims to serve as a technical resource, providing detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction

Allyldiphenylphosphine oxide, with the chemical formula $C_{15}H_{15}OP$, is a white solid that has garnered significant interest in the field of organic chemistry.^[1] Its bifunctional nature, possessing a reactive carbon-carbon double bond and a polar phosphine oxide group, allows for a diverse range of chemical transformations. The phosphorus center can influence the reactivity of the allyl group, and the molecule as a whole can participate in various synthetic strategies. This guide will delve into the core reactivity of **allyldiphenylphosphine oxide**, providing a detailed examination of its chemical properties and applications.

Synthesis and Physical Properties

The most common synthesis of **allyldiphenylphosphine oxide** involves the reaction of diphenylphosphine chloride with allyl alcohol in the presence of a base like pyridine, followed by a thermal rearrangement.^[2]

Experimental Protocol: Synthesis of **Allyldiphenylphosphine Oxide**^[2]

A mixture of diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 ml of anhydrous ether is stirred at room temperature. Pyridine (4.0 g, 0.05 mol) is added slowly to the mixture. After stirring for 40 minutes, the resulting pyridine hydrochloride is filtered off, and the ether is removed by distillation. The liquid residue is then heated to 150°C, at which point an exothermic reaction occurs, raising the temperature to approximately 178°C. The product is then purified by vacuum distillation.

Table 1: Physical and Spectroscopic Properties of **Allyldiphenylphosphine Oxide**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₅ OP	[1]
Molecular Weight	242.26 g/mol	[1]
Melting Point	109-110.5 °C	[3]
Boiling Point	135-149 °C at 0.15 mm Hg	[3]
Appearance	White to off-white crystalline solid	-
¹ H NMR (CDCl ₃)	δ 7.6 (m, aromatic), 6.6 (m, vinyl), 1.69 (d, J=6 cps, terminal methyl)	[3]
IR (KBr)	1640 cm ⁻¹ (C=C), 1178 cm ⁻¹ (P=O)	[3]

Reactivity of the Allyl Group

The carbon-carbon double bond in **allyldiphenylphosphine oxide** is susceptible to a variety of reactions typical of alkenes.

Reduction of the Double Bond

The allyl double bond can be reduced to the corresponding propyl group. For instance, reduction of the isomer, propenyldiphenylphosphine oxide, which can be formed from **allyldiphenylphosphine oxide**, yields diphenoxypropylphosphine oxide.[3]

Experimental Protocol: Reduction of Propenyldiphenylphosphine Oxide[3]

A solution of propenyldiphenylphosphine oxide in ethanol is hydrogenated over a platinum catalyst. The reaction progress is monitored by the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.

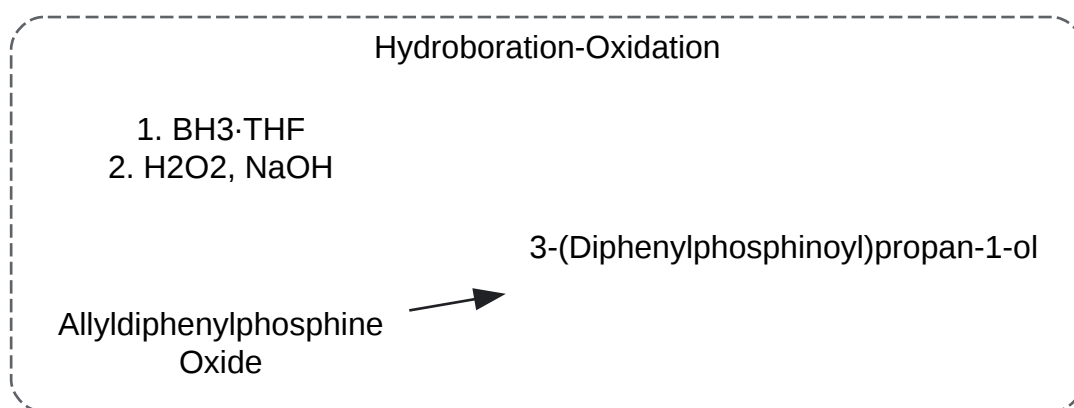
Electrophilic Additions

While specific literature on electrophilic additions to **allyldiphenylphosphine oxide** is not abundant, the reactivity of the double bond is expected to be similar to that of other alkenes. Reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation are anticipated to proceed.

The hydroboration-oxidation of the allyl group would be expected to yield the corresponding anti-Markovnikov alcohol, 3-(diphenylphosphinoyl)propan-1-ol.[4][5]

Generalized Experimental Protocol: Hydroboration-Oxidation[6][7]

To a solution of **allyldiphenylphosphine oxide** in anhydrous THF under an inert atmosphere is added a solution of borane-THF complex ($\text{BH}_3 \cdot \text{THF}$) at 0 °C. The reaction is stirred at room temperature for several hours. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow addition of hydrogen peroxide. The mixture is stirred for several hours at room temperature. The aqueous layer is separated and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which can be purified by chromatography.



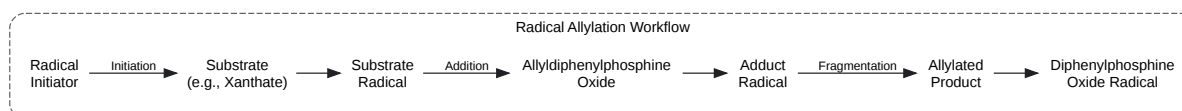
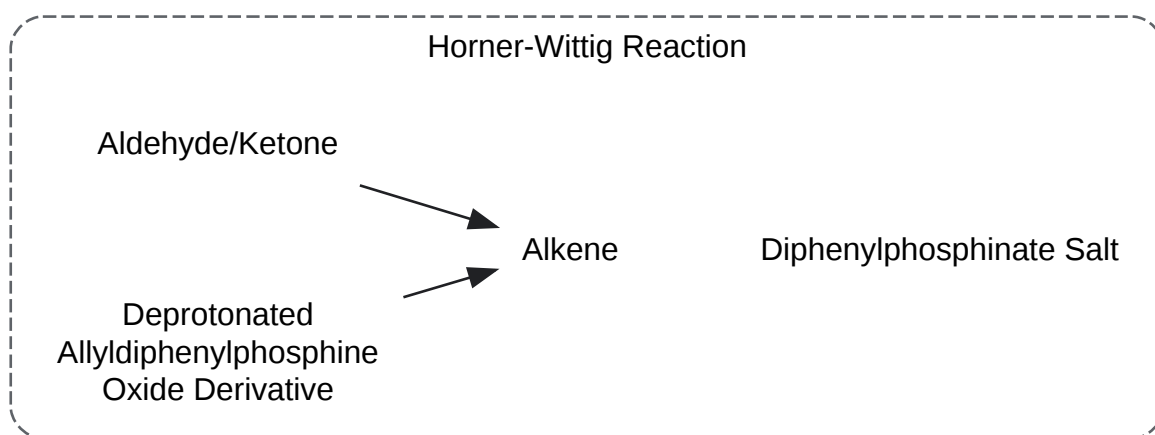
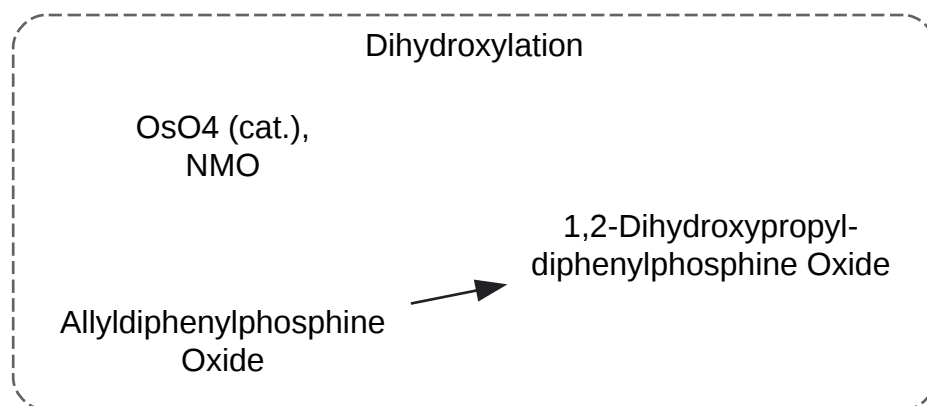
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Caption: Generalized hydroboration-oxidation of **allyldiphenylphosphine oxide**.

Asymmetric dihydroxylation of allylic phosphine oxides has been reported, yielding diols that are useful synthetic intermediates.

Experimental Protocol: Asymmetric Dihydroxylation

A specific protocol for the asymmetric dihydroxylation of **allyldiphenylphosphine oxide** was not found in the provided search results. However, a general procedure for Upjohn dihydroxylation is as follows: A solution of the alkene in a mixture of tert-butanol and water is treated with a catalytic amount of osmium tetroxide and a stoichiometric amount of N-methylmorpholine N-oxide (NMO) at room temperature.[8][9] The reaction is monitored by TLC. Upon completion, the reaction is quenched with a reducing agent such as sodium sulfite, and the product is extracted and purified.



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